molecular formula C15H10BrN3 B024930 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine CAS No. 100366-68-5

2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine

Cat. No. B024930
M. Wt: 312.16 g/mol
InChI Key: NOECZPHCYMKZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis method of 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine involves the reaction of 2,6-dibromo-3-(pyridin-2-yl)pyridine with 2-pyridinecarboxaldehyde in the presence of a base. The reaction yields 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine as a yellow solid with a melting point of 220-222°C.


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine can be represented by the InChI Key: NOECZPHCYMKZOF-UHFFFAOYSA-N. The Canonical SMILES representation is C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)Br.


Chemical Reactions Analysis

2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine has been widely used in scientific research as a tool to study the biological processes related to protein-protein interactions. It has been shown to inhibit the interaction between two proteins, p53 and MDM2, which are involved in the regulation of the cell cycle and apoptosis.


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is 312.16 g/mol. It is slightly soluble in water.

Safety And Hazards

2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-15-9-4-8-14(19-15)13-7-3-6-12(18-13)11-5-1-2-10-17-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECZPHCYMKZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2':6',2''-terpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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